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Introduction

Copper is an essential micronutrient vital for a multitude of physiological processes, including
cellular respiration and nervous system function.[1][2][3][4][5] Its role in the immune system is
critical, with copper deficiency leading to impaired immune function, including decreased
lymphocyte proliferation and increased susceptibility to pathogens.[1][2][3][4][5] Copper bis-
glycinate (Cbg), a chelated form of copper with high bioavailability, is of particular interest for its
potential immunomodulatory properties.[1][3][5] This document provides a detailed overview of
the in vitro immunomodulatory effects of copper bis-glycinate, summarizing key quantitative
data and providing comprehensive experimental protocols for researchers investigating its
therapeutic potential. The presented data is primarily based on a key study by Areesanan et al.
(2025), which systematically evaluated the impact of Cbg on various immune cell types.[1][2][3]

[4115]
Data Presentation: Quantitative Effects of Copper

Bis-glycinate

The following tables summarize the dose-dependent effects of copper bis-glycinate on different
immune cell populations as observed in vitro.
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Table 1: Effect of Copper Bis-glycinate on THP-1 Monocytic Cell Viability and NF-«kB
Expression[1]

NF-kB Expression (% of

Chg Concentration (ug/mL) Cell Viability (% of Control) .
Stimulated Control)

3 ~100% ~125%

6 ~100% ~125%

12.5 ~100% ~125%

25 ~100% ~125%

50 ~80% ~125%

100 <20% Not Assessed
LC50 55.3 pg/mL

Table 2: Effect of Copper Bis-glycinate on Pro-inflammatory Cytokine Secretion by LPS-
Stimulated THP-1 Cells[1]

. IL-6 Reduction (% of TNF-a Reduction (% of
Cbg Concentration (pg/mL) . .
Stimulated Control) Stimulated Control)
3 Slight Reduction >50%
6 Slight Reduction >50%
12.5 Slight Reduction >50%

Slight Reduction (Peak TNF-a
25 _ ~70%
reduction at ~70%)

— No substantial change from 25
50 ~30% (Significant)
pg/mL

Table 3: Effect of Copper Bis-glycinate on Stimulated PBMC Proliferation[1]
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Cbg Concentration (pg/mL)

Proliferation Inhibition

3 ~25%
14.8 EC50
50 >80%
100 >80%

Table 4: Effect of Copper Bis-glycinate on Cytokine Secretion by Stimulated CD4+ Helper T

Cells[1][2]
Chg
. IL-17 ) IFN-y TNF-a
Concentration . IL-2 Reduction . .
Reduction Reduction Reduction
(ng/mL)
Slight decrease
3.50 Dose-dependent  Dose-dependent  (no noticeable No significant
decrease decrease change between influence
concentrations)
100 Not specified Not specified Not specified ~20%

Table 5: Effect of Copper Bis-glycinate on Cytokine Secretion by Stimulated CD8+ Cytotoxic T

Cells[1]

Cbg Concentration (pg/mL)

TNF-a Reduction MIP-1 Reduction

3-12.5 No significant effect No significant effect
Dose-dependent decrease o

25 No significant effect
starts

50 Dose-dependent decrease Minor reduction

100 Dose-dependent decrease ~10%
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Table 6: Effect of Copper Bis-glycinate on Intracellular Ca2+ Influx in Stimulated Jurkat Cells[1]

[2]

Chg Concentration (pg/mL) Inhibition of Ca2+ Influx

3-100 Significant, dose-dependent inhibition

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the
immunomodulatory effects of copper bis-glycinate in vitro.

Cell Culture and Maintenance

e Cell Lines:

o THP-1 (Human monocytic cell line): Maintain in RPMI-1640 medium supplemented with
10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-
mercaptoethanol. Culture at 37°C in a humidified atmosphere with 5% CO2.

o Jurkat (Human T lymphocyte cell line): Maintain in RPMI-1640 medium supplemented with
10% FBS and 1% penicillin-streptomycin. Culture at 37°C in a humidified atmosphere with
5% CO2.

e Primary Cells:

o Human Peripheral Blood Mononuclear Cells (PBMCSs): Isolate from healthy donor buffy
coats using Ficoll-Paque density gradient centrifugation.[6] Wash the isolated cells with
phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium supplemented
with 10% FBS and 1% penicillin-streptomycin.

Cell Viability and Proliferation Assays

This colorimetric assay measures the metabolic activity of viable cells.

e Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 1074 cells/well in 100 pL
of culture medium.[3]
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» Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) and
immediately treat with various concentrations of copper bis-glycinate (e.g., 0.4-100 pg/mL).
[1] Include untreated and unstimulated controls.

 Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[3]
o WST-1 Reagent Addition: Add 10 pL of WST-1 reagent to each well.[3]
 Incubation with Reagent: Incubate for 4 hours at 37°C and 5% CO2.[3]

o Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at
450 nm using a microplate reader.[3] The reference wavelength should be above 600 nm.[3]

This flow cytometry-based assay tracks cell division by the progressive halving of the
fluorescent dye CFSE in daughter cells.[6][7][8][9]

Cell Labeling: Resuspend PBMCs at 1 x 1076 cells/mL in pre-warmed PBS. Add CFSE to a
final concentration of 1-5 pM and incubate for 20 minutes at 37°C, protected from light.[7][10]

e Quenching: Stop the staining by adding 5 volumes of ice-cold complete culture medium and
incubate for 5 minutes on ice.

e Washing: Wash the cells three times with complete culture medium to remove unbound
CFSE.

o Cell Seeding and Treatment: Seed the labeled PBMCs in a 96-well plate. Stimulate the cells
with anti-CD3/CD28 antibodies and treat with various concentrations of copper bis-glycinate
(e.g., 3-100 pg/mL).[1]

e Incubation: Culture the cells for 72 hours at 37°C and 5% COZ2.[1]

o Flow Cytometry Analysis: Harvest the cells, wash with PBS, and acquire data on a flow
cytometer. Analyze the CFSE fluorescence intensity to determine the percentage of
proliferating cells.

Cytokine Analysis (LEGENDplex™ Assay)
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This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines
from a single sample.[11][12][13]

o Sample Collection: Culture immune cells (e.g., THP-1 or PBMCs) with or without stimulation
and in the presence of various concentrations of copper bis-glycinate for a specified time
(e.g., 6 hours for THP-1).[1] Centrifuge the plates and collect the supernatants for analysis.

o Assay Preparation: Reconstitute the lyophilized standard cocktail and prepare serial dilutions
according to the manufacturer's protocol.[11] Prepare the premixed antibody-immobilized
beads by sonicating for 1 minute and vortexing for 30 seconds.[11]

o Assay Procedure:
o Add assay buffer, standards, and samples to the wells of a V-bottom 96-well plate.[11]
o Add the mixed beads to each well.[11]

o Seal the plate and incubate on a plate shaker at 500 RPM for 2 hours at room
temperature, protected from light.[11]

o Wash the plate twice with wash buffer using a vacuum manifold.[11]

o Add detection antibodies to each well, seal the plate, and incubate on a plate shaker at
500 RPM for 1 hour at room temperature.[11]

o Add Streptavidin-PE (SA-PE) reagent to each well, seal the plate, and incubate on a plate
shaker at 500 RPM for 30 minutes at room temperature.[11]

o Wash the plate twice with wash buffer.
o Resuspend the beads in wash buffer.
e Flow Cytometry Acquisition: Acquire the data on a flow cytometer.

o Data Analysis: Analyze the data using the LEGENDplex™ data analysis software.

NF-kB Expression Analysis (Flow Cytometry)
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e Cell Culture and Treatment: Culture and treat THP-1 cells with LPS and copper bis-glycinate
as described for the viability assay.

o Cell Fixation and Permeabilization: Harvest the cells and wash with PBS. Fix and
permeabilize the cells using a commercially available fixation/permeabilization kit according
to the manufacturer's instructions.

e Intracellular Staining: Stain the cells with a fluorescently labeled antibody against the p65
subunit of NF-kB.

o Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the
mean fluorescence intensity (MFI) of the NF-kB stain.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a calcium-sensitive
fluorescent dye like Fluo-4 AM.[14][15][16][17][18]

e Cell Loading: Incubate Jurkat cells with Fluo-4 AM loading solution for 30-60 minutes at
37°C.[14][15]

e Washing: Wash the cells to remove excess dye.

o Treatment: Resuspend the cells in a suitable buffer and treat with various concentrations of
copper bis-glycinate.[1]

» Stimulation and Data Acquisition: Establish a baseline fluorescence reading on a flow
cytometer. Stimulate the cells with anti-CD3/CD28 antibodies and immediately acquire
fluorescence data over time to measure the calcium influx.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow, a proposed signaling pathway, and
the overall immunomodulatory effects of copper bis-glycinate.
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Caption: Experimental workflow for in vitro immunomodulatory studies.
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Caption: Proposed inhibitory pathway of copper on NF-kB signaling.[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b3051312?utm_src=pdf-body-img
https://www.benchchem.com/product/b3051312?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11944375/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PubMed
[pubmed.ncbi.nim.nih.gov]

3. creative-bioarray.com [creative-bioarray.com]
4. mdpi.com [mdpi.com]

5. Copper as immunomodulator | Departement Pharmazeutische Wissenschaften |
Universitat Basel [pharma.unibas.ch]

6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW
[thermofisher.com]

7. CFSE Proliferation assay. [bio-protocol.org]
8. creative-bioarray.com [creative-bioarray.com]

9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US
[thermofisher.com]

10. flowcytometry.utoronto.ca [flowcytometry.utoronto.cal

11. m.youtube.com [m.youtube.com]

12. genomax.com.sg [genomax.com.sg]

13. m.youtube.com [m.youtube.com]

14. assets.fishersci.com [assets.fishersci.com]

15. hellobio.com [hellobio.com]

16. CALCIUM STAINING PROTOCOL [protocols.io]

17. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
18. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

19. Copper is a potent inhibitor of both the canonical and non-canonical NFkB pathways -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Immunomodulatory
Effects of Copper Bis-glycinate In Vitro]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3051312#immunomodulatory-effects-of-copper-bis-
glycinate-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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